molecular formula C30H25NO3 B7745373 8-[(dibenzylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one

8-[(dibenzylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one

Cat. No.: B7745373
M. Wt: 447.5 g/mol
InChI Key: BJCDAVFTHUQPDX-UHFFFAOYSA-N
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Description

8-[(dibenzylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound features a chromen-4-one core structure, which is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(dibenzylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the condensation of a phenolic compound with a suitable aldehyde under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the Dibenzylamino Group: The dibenzylamino group can be introduced via a nucleophilic substitution reaction, where a dibenzylamine reacts with a suitable electrophilic intermediate.

    Hydroxylation: The hydroxyl group at the 7-position can be introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-[(dibenzylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chromen-4-one core can be reduced to form the corresponding chromanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dibenzylamino group can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced chromanols, and substituted analogs with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating diseases like cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[(dibenzylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby protecting cells from oxidative stress.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.

    Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-3-phenyl-4H-chromen-4-one: Lacks the dibenzylamino group but shares the chromen-4-one core.

    8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one: Similar structure but with a dimethylamino group instead of a dibenzylamino group.

Uniqueness

8-[(dibenzylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is unique due to the presence of the dibenzylamino group, which enhances its biological activity and provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

8-[(dibenzylamino)methyl]-7-hydroxy-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO3/c32-28-17-16-25-29(33)27(24-14-8-3-9-15-24)21-34-30(25)26(28)20-31(18-22-10-4-1-5-11-22)19-23-12-6-2-7-13-23/h1-17,21,32H,18-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCDAVFTHUQPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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